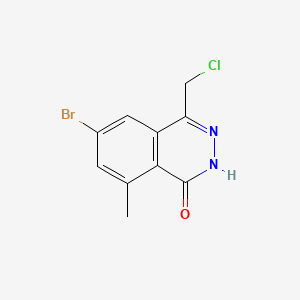
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of a phthalazine derivative followed by chloromethylation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chloromethylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines.
Aplicaciones Científicas De Investigación
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogen and methyl groups play a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Shares similar halogenation patterns but differs in the core structure.
4-Bromo-6-chloro-2-methylquinoline: Another compound with similar substituents but different positional isomers.
7-Bromo-4-chloro-6-methylquinoline: Similar in halogenation but varies in the position of the methyl group.
Uniqueness
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one is unique due to its specific substitution pattern on the phthalazine core
Propiedades
Fórmula molecular |
C10H8BrClN2O |
|---|---|
Peso molecular |
287.54 g/mol |
Nombre IUPAC |
6-bromo-4-(chloromethyl)-8-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-2-6(11)3-7-8(4-12)13-14-10(15)9(5)7/h2-3H,4H2,1H3,(H,14,15) |
Clave InChI |
HRNPNDRDCTWIBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)NN=C2CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















